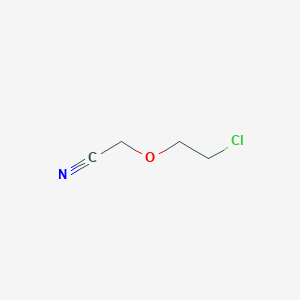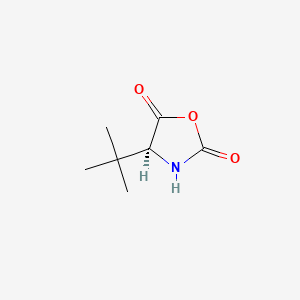
Dabsyl-L-alanine
描述
Dabsyl-L-alanine, also known as 4-dimethylaminoazobenzene-4’-sulfonyl-L-alanine, is a derivative of the amino acid alanine. It is commonly used in biochemical research for the derivatization of amino acids, peptides, and proteins to facilitate their detection and analysis. The dabsyl group, a chromophore, imparts a distinct color to the compound, making it easily detectable by various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
Dabsyl-L-alanine is typically synthesized through the reaction of L-alanine with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction involves the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-alanine. The reaction is usually carried out in an organic solvent such as acetone or acetonitrile, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale preparation. The process would typically involve the use of automated reactors and purification systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Dabsyl-L-alanine undergoes several types of chemical reactions, including:
Substitution Reactions: The primary reaction involves the substitution of the sulfonyl chloride group by the amino group of L-alanine.
Oxidation and Reduction: While not commonly reported, the dabsyl group can potentially undergo redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the dabsyl group.
Common Reagents and Conditions
Dabsyl Chloride: Used for the derivatization of amino acids.
Organic Solvents: Acetone, acetonitrile.
Bases: Sodium carbonate, sodium hydroxide.
Major Products Formed
The primary product formed from the reaction of L-alanine with dabsyl chloride is this compound. Hydrolysis of this compound can yield L-alanine and the corresponding dabsyl derivative.
科学研究应用
Dabsyl-L-alanine is widely used in scientific research for various applications:
Amino Acid Analysis: It is used for the derivatization of amino acids to facilitate their detection and quantification by HPLC and mass spectrometry.
Peptide and Protein Analysis: The compound is used to label peptides and proteins, making them more detectable in analytical assays.
Biological Studies: It is used in studies involving enzyme kinetics, protein-protein interactions, and metabolic pathways.
Medical Research: this compound is used in the development of diagnostic assays and therapeutic monitoring.
作用机制
The mechanism of action of Dabsyl-L-alanine primarily involves its role as a derivatizing agent. The dabsyl group reacts with the amino groups of amino acids, peptides, and proteins, forming a stable covalent bond. This derivatization enhances the detectability of these biomolecules by imparting a distinct color and increasing their mass, making them more amenable to analysis by HPLC and mass spectrometry .
相似化合物的比较
Similar Compounds
Dansyl-L-alanine: Another derivatizing agent used for similar purposes but with different spectral properties.
DNP-L-alanine: Used for derivatization but less commonly due to lower stability.
Fluorescamine-L-alanine: Used for fluorescence-based detection of amino acids.
Uniqueness
Dabsyl-L-alanine is unique due to its high stability and distinct chromophore properties, which allow for sensitive and specific detection of derivatized biomolecules. Its ability to form stable derivatives with amino acids, peptides, and proteins makes it a valuable tool in biochemical research .
属性
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12(17(22)23)20-26(24,25)16-10-6-14(7-11-16)19-18-13-4-8-15(9-5-13)21(2)3/h4-12,20H,1-3H3,(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJGMRRFQPODJE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555047 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-10-2 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Triethoxy[5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)heptyl]silane](/img/structure/B1590839.png)












